molecular formula C11H13N B1383249 3-(Bicyclo[1.1.1]pentan-1-yl)aniline CAS No. 1823935-84-7

3-(Bicyclo[1.1.1]pentan-1-yl)aniline

Cat. No.: B1383249
CAS No.: 1823935-84-7
M. Wt: 159.23 g/mol
InChI Key: ZQPLUPVFDWPXJX-UHFFFAOYSA-N
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Description

“3-(Bicyclo[1.1.1]pentan-1-yl)aniline” is a compound that features a bicyclo[1.1.1]pentane (BCP) core . BCPs have become established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents,” and BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .


Synthesis Analysis

BCPs can be synthesized and functionalized through a variety of methods . Recent breakthroughs on the synthesis of bridge-substituted BCPs are described, as well as methodologies for post-synthesis functionalization . The synthesis of BCPs still relies substantially on the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate .


Chemical Reactions Analysis

BCPs can undergo ring-opening reactions with anions, radicals, and cations, with the former two delivering BCP products . Alkylation is presumably retarded by the decreased nucleophilicity of the alkoxide from the electron-withdrawing effect and steric demand of the BCP moiety .


Physical and Chemical Properties Analysis

BCPs have the ability to add three-dimensional character and saturation to compounds . Increasing the fraction of sp3-hybridized carbon atoms in a drug molecule has been found to make a lead oral drug compound “more developable” . Multiple research groups have documented the increased or equal solubility, potency, metabolic stability, and decreased non-specific binding of lead compounds that can be achieved through such bioisosteric replacements .

Scientific Research Applications

Chemical Synthesis and Modification

Research indicates that 3-(Bicyclo[1.1.1]pentan-1-yl)aniline and its derivatives are pivotal in the realm of chemical synthesis. These compounds are integral in the formation of complex molecules due to their unique structural features. For instance, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane is a critical step in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, simplifying the synthesis of important building blocks (Hughes et al., 2019). Additionally, the radical-based synthesis of N,C-Difunctionalized Bicyclo[1.1.1]pentanes has been highlighted, showcasing a facile synthesis pathway for aniline-like isosteres, vital in pharmaceutical industries (Pickford et al., 2021).

Bioisostere Utilization in Drug Design

The compound and its variants are recognized for their role as bioisosteres, replacing traditional components in drug design to improve metabolic stability and other physicochemical properties. The substitution of certain phenyl rings with the bicyclo[1.1.1]pentane motif, for instance, has led to significant improvements in passive permeability and aqueous solubility, translating into enhanced oral absorption characteristics in drug candidates (Stepan et al., 2012). This showcases the compound's critical role in refining the biopharmaceutical properties of potential drugs.

Enantioselective Synthesis

The enantioselective synthesis of compounds involving this compound is a significant area of study, highlighting the compound's role in creating chiral centers. This is particularly important in the pharmaceutical industry, where the chirality of drug molecules can significantly influence drug efficacy and safety. The research demonstrates a direct stereoselective synthesis of α-chiral allylic compounds involving [1.1.1]propellane, underscoring the compound's versatility and utility in creating structurally diverse libraries of chiral derivatives (Yu et al., 2020).

Exploration in High Energy Density Materials

Polynitrobicyclo[1.1.1]pentanes, a derivative of the compound, have been explored as high energy density materials (HEDMs). Their unique structural features and the incorporation of nitro groups contribute to high heat of formation, density, and detonation characteristics, making them potential candidates for defense applications (Ghule et al., 2011).

Future Directions

The field of BCPs is evolving, with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The capacity of bridge substitution on BCP derivatives to provide patent-free, novel vectors for substituent disposition in drug discovery and materials science may prove to be transformational in the coming years .

Mechanism of Action

Target of Action

The primary targets of 3-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in various fields such as materials science and drug discovery . They have emerged as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .

Mode of Action

The mode of action of 3-(Bicyclo[11The bcp motif in general adds three-dimensional character and saturation to compounds . This could potentially alter the interaction of the compound with its targets, leading to changes in the biological response.

Biochemical Pathways

The specific biochemical pathways affected by 3-(Bicyclo[11It’s known that bcp derivatives have been used as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and components of metal–organic frameworks . These applications suggest that the compound could interact with a variety of biochemical pathways.

Pharmacokinetics

The ADME properties of 3-(Bicyclo[11It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, as is the case with bcp derivatives, has been found to make a lead oral drug compound “more developable” . This suggests that the compound could have favorable ADME properties, potentially improving its bioavailability.

Result of Action

The specific molecular and cellular effects of 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they could have significant effects on cellular function .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Bicyclo[11The diverse applications of bcp derivatives suggest that they could be influenced by a variety of environmental factors .

Biochemical Analysis

Biochemical Properties

3-(Bicyclo[1.1.1]pentan-1-yl)aniline plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The rigid structure of the bicyclo[1.1.1]pentane moiety allows for specific binding interactions with enzymes, potentially inhibiting or activating their activity. For instance, it has been observed that this compound can interact with cytochrome P450 enzymes, influencing their catalytic activity and thereby affecting the metabolism of other compounds . Additionally, this compound can bind to certain protein receptors, modulating their signaling pathways and altering cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, it can affect cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the bicyclo[1.1.1]pentane moiety, resulting in the formation of degradation products that may have different biological activities. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can induce toxic effects, including liver and kidney damage, due to its interaction with key metabolic enzymes and the accumulation of toxic metabolites. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects, highlighting the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways involves its metabolism by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted . This compound can also influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in changes in the levels of metabolites and overall energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by organic cation transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, allowing it to reach various tissues and exert its biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through the presence of targeting signals and post-translational modifications . In the nucleus, this compound can interact with transcription factors and modulate gene expression, while in the mitochondria, it can influence energy production and metabolic processes.

Properties

IUPAC Name

3-(1-bicyclo[1.1.1]pentanyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c12-10-3-1-2-9(4-10)11-5-8(6-11)7-11/h1-4,8H,5-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPLUPVFDWPXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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